7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c22-17-8-4-3-7-15(17)16-12-27-19-18(16)23-21(24-20(19)26)25-10-9-13-5-1-2-6-14(13)11-25/h1-8,12H,9-11H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDKGBVGZVFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific conditions (e.g., using strong acids or bases as catalysts).
Introduction of the 2-Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the thieno[3,2-d]pyrimidin-4(3H)-one core.
Attachment of the 3,4-Dihydroisoquinolin-2(1H)-yl Moiety: This step may involve nucleophilic substitution reactions or other coupling reactions to attach the dihydroisoquinoline moiety to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the thieno[3,2-d]pyrimidin-4(3H)-one core or the chlorophenyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are frequently employed.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Reduced analogs of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA Interactions: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.
Isoquinoline Derivatives: Compounds containing the isoquinoline moiety with various functional groups.
Chlorophenyl Compounds: Molecules with chlorophenyl groups attached to different cores.
Uniqueness
7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core with a chlorophenyl and a dihydroisoquinoline moiety, which are critical for its biological activity.
Acetylcholinesterase Inhibition
One of the notable activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in the breakdown of acetylcholine in synaptic clefts, and its inhibition can enhance cholinergic neurotransmission. Research has shown that derivatives containing similar structural motifs exhibit significant AChE inhibitory activity. For instance, compounds with the isoquinoline structure have demonstrated IC50 values in the nanomolar range against AChE, indicating potent activity compared to standard inhibitors like donepezil .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in various cancer cell lines. The antiproliferative effects were assessed using MTT assays against breast, colon, and lung cancer cell lines. The highest activity was observed in specific derivatives which exhibited IC50 values significantly lower than that of standard chemotherapeutic agents .
In Vitro Studies
In vitro studies have highlighted the following findings regarding the biological activity of this compound:
- AChE Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value comparable to leading drugs in this class.
- Cytotoxicity : In cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), the compound showed cytotoxic effects with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis |
| HCT116 | 8 | Cell Cycle Arrest |
| AChE | 0.11 | Enzyme Inhibition |
Case Studies
- Neuroprotective Effects : A study conducted on neuroblastoma cells indicated that treatment with this compound led to reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
- Combination Therapy : In combination with other chemotherapeutic agents, this compound demonstrated synergistic effects in reducing tumor growth in xenograft models.
Q & A
Q. What synthetic strategies are recommended for achieving high yields of this thienopyrimidine derivative?
The synthesis typically involves multi-step reactions, starting with cyclization of a thieno[3,2-d]pyrimidine core followed by substitution reactions. Key steps include:
- Core formation : Cyclocondensation of precursors like 2-aminothiophene derivatives with carbonyl compounds under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .
- Substitution reactions : Introduction of the 2-chlorophenyl and dihydroisoquinoline groups via nucleophilic aromatic substitution or coupling reactions. Catalysts such as KI or Pd-based systems may enhance efficiency .
- Optimization : Reaction temperature (60–120°C), solvent choice, and stoichiometric ratios of reagents are critical for minimizing by-products and achieving >70% yields .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and aromaticity patterns. For example, the thienopyrimidine core shows distinct deshielded proton signals at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C21H17ClN3OS: 402.0782) .
- HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Q. How can researchers validate the stability of this compound under experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for thienopyrimidines) .
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal storage and assay conditions .
Advanced Research Questions
Q. What methodologies are used to resolve contradictions in reported biological activity data?
Discrepancies in bioassay results (e.g., IC50 variability) may arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Compound stability : Assess degradation via LC-MS after prolonged storage or exposure to light/heat .
- Structural confirmation : Re-synthesize the compound and compare spectroscopic data with literature to rule out isomerization or impurities .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Molecular docking : Use tools like AutoDock Vina to predict binding modes to targets (e.g., kinase domains or GPCRs). The chlorophenyl group may occupy hydrophobic pockets, while the dihydroisoquinoline moiety engages in π-π stacking .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to evaluate binding stability and identify key residues for mutagenesis studies .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental bioactivity data to design optimized analogs .
Q. What strategies address low bioavailability in preclinical models?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life and tissue penetration .
- Metabolic profiling : Incubate with liver microsomes to identify CYP450-mediated degradation pathways and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
